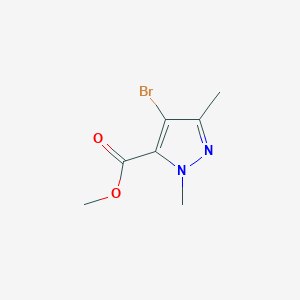![molecular formula C14H21Cl2NO B1426514 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-68-3](/img/structure/B1426514.png)
2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
The compound “2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical substance with the CAS Number: 1047620-66-5 . It has a molecular weight of 222.11 and its IUPAC name is 2-[(4-chlorobenzyl)oxy]ethanamine hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 222.11 .Aplicaciones Científicas De Investigación
Neuropharmacological Studies
Research on piperidine derivatives, including 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, has been instrumental in understanding their impact on the central nervous system. A comprehensive review by Román and Rogers (2004) discusses donepezil, a piperidine derivative, highlighting its pharmacokinetics and therapeutic potential in treating neurological conditions like Alzheimer's disease. Donepezil's ability to inhibit acetylcholinesterase and its implications for cognitive enhancement are particularly noted (Román & Rogers, 2004).
Chemical Synthesis and Modification
Studies on the nucleophilic substitution reactions of piperidine compounds provide insights into their chemical properties and potential for synthesis and modification. Pietra and Vitali (1972) explored these reactions, shedding light on the versatility of piperidine derivatives in chemical synthesis (Pietra & Vitali, 1972).
Pharmacology and Toxicology
The pharmacological spectrum of piperidine derivatives, including 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, is broad, encompassing effects on cognition and behavior. Domino (1964) reviews the pharmacology of phencyclidine, a related compound, to understand its complex effects and potential applications in studying psychiatric disorders (Domino, 1964).
Therapeutic Research
The exploration of piperidine alkaloids in medicinal chemistry reveals their therapeutic potential across a spectrum of diseases. Singh et al. (2021) discuss the clinical applications of piperidine alkaloids derived from natural sources, emphasizing their significance in drug discovery and development (Singh et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCOTLPTJLIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)












![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)